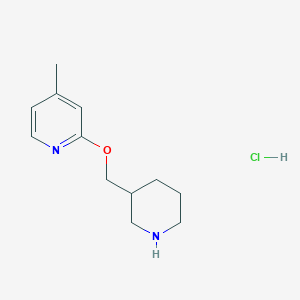

4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride

Overview

Description

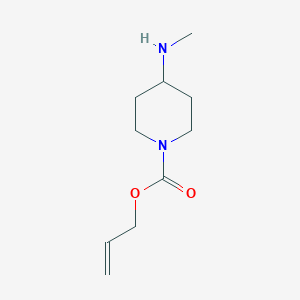

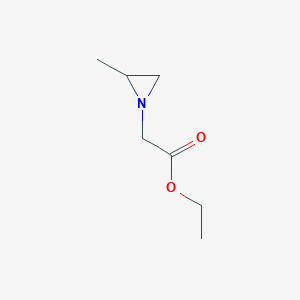

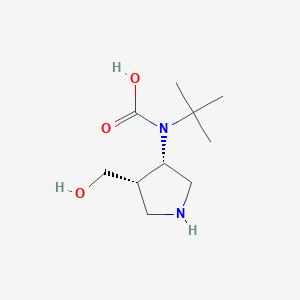

“4-Methyl-2-(piperidin-3-ylmethoxy)-pyridine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing the piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered aromatic ring with one nitrogen and five carbon atoms) and a piperidine ring (a six-membered aliphatic ring with one nitrogen and five carbon atoms). The piperidine ring is attached to the pyridine ring via a methoxy (-OCH3) group .Chemical Reactions Analysis

As a piperidine derivative, this compound might undergo reactions typical for this class of compounds, such as N-alkylation, N-acetylation, and reactions at the 3-position of the piperidine ring. The pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, piperidine derivatives are basic due to the presence of the nitrogen atom. They can form salts with acids, such as the hydrochloride salt in this case .Scientific Research Applications

Parkinsonism and Chemical Synthesis:

- A study discussed the development of parkinsonism in individuals after using an illicit drug intravenously, where the substance analyzed was primarily 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP) with trace amounts of 1-methyl-4-phenyl-4-propionoxy-piperidine (MPPP). This study highlighted the neurotoxic potential of certain pyridine and piperidine derivatives (Langston et al., 1983).

Pharmacodynamics and Pharmacokinetics:

- Research on the preclinical pharmacodynamic and pharmacokinetic properties of a compound structurally related to piperidine was conducted. The study aimed to develop a translational approach based on receptor occupancy to guide dose selection in clinical trials for major depressive disorder. This indicates the potential use of similar compounds in pharmacological applications (Garner et al., 2015).

Metabolic Studies:

- Metabolic profiling of certain compounds involving pyridine and piperidine structures was performed in various studies, indicating the importance of understanding the metabolic pathways and the fate of such compounds in biological systems. For example, a study focused on the metabolites of L-735,524, a potent HIV-1 protease inhibitor, in human urine, highlighting the metabolic pathways and the relevance of these pathways in drug efficacy and safety (Balani et al., 1995).

Mechanism of Action

properties

IUPAC Name |

4-methyl-2-(piperidin-3-ylmethoxy)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.ClH/c1-10-4-6-14-12(7-10)15-9-11-3-2-5-13-8-11;/h4,6-7,11,13H,2-3,5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWRNXIUCQMCLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)OCC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671465 | |

| Record name | 4-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185310-76-2 | |

| Record name | 4-Methyl-2-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7H-Oxazolo[3,2-A]pyridin-7-OL](/img/structure/B1500870.png)

![2-[3-Butyn-1-yl(methyl)amino]ethanol](/img/structure/B1500880.png)

![N-[4-(Diethylamino)phenyl]cyclobutanecarboxamide](/img/structure/B1500888.png)

![7-Ethyl-6,7-dihydroimidazo[1,2-a]pyrazin-8(5H)-one](/img/structure/B1500890.png)

![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)acetic acid](/img/structure/B1500891.png)